
Saccharin sodium
概要
説明
Saccharin sodium is a non-nutritive artificial sweetener that is widely used as a sugar substitute. It is known for being approximately 300 to 500 times sweeter than sucrose, making it an effective sweetening agent in various food and beverage products . This compound is the sodium salt form of saccharin, which is a sulfonamide derivative of toluene. It is commonly used in diet soft drinks, candies, baked goods, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
Saccharin sodium is typically synthesized through the oxidation of o-toluenesulfonamide. The reaction involves the use of a mixture of nitric acid and sulfuric acid as the oxidizing agents. The resulting product is then neutralized with sodium hydroxide to form sodium ortho-sulfobenzimide . Another method involves the reaction of o-toluene sulfonyl chloride with ammonia, followed by refining with hydrochloric acid and sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced by the oxidation of o-toluenesulfonamide using a mixture of nitric acid and sulfuric acid. The product is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Saccharin sodium undergoes various chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of o-toluenesulfonamide.
Substitution: This compound can participate in substitution reactions, such as the formation of N-halo saccharin and N-acyl saccharin.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid and sulfuric acid are commonly used in the oxidation process.
Neutralizing Agents: Sodium hydroxide is used to neutralize the product and form the sodium salt.
Major Products Formed
Sodium Ortho-sulfobenzimide: Formed during the neutralization process.
N-halo Saccharin and N-acyl Saccharin: Formed through substitution reactions.
科学的研究の応用
Food and Beverage Industry
Sodium saccharin is primarily used as a non-caloric sweetener in various food products. Its sweetness is approximately 300 to 500 times that of sucrose, making it an effective alternative for calorie reduction in food formulations.
Sweetening Agent
- Application : Commonly used in diet sodas, sugar-free candies, and other low-calorie products.
- Case Study : A study demonstrated that sodium saccharin effectively enhances the sweetness profile of beverages without contributing to caloric intake, making it popular among consumers seeking weight management solutions .
Feed Additive
- Application : Used in animal feed to improve palatability.
- Case Study : Research indicated that sodium saccharin could be added to piglet diets to enhance feed intake without adverse effects on growth performance . In a two-generation study, it was shown that the addition of sodium saccharin at 1% did not affect survival rates in rats, suggesting its safety for use in animal nutrition .
Pharmaceutical Applications
Sodium saccharin is utilized in the pharmaceutical industry primarily as an excipient in drug formulations.
Drug Delivery Systems
- Application : Enhances the taste of oral medications, particularly for pediatric formulations.
- Case Study : Research highlighted the development of core-shell nanoparticles using sodium saccharin as a coating agent to improve the oral bioavailability of peptides and proteins . This innovative approach demonstrated enhanced drug delivery efficiency through improved interaction with gastrointestinal fluids.
Catalytic Role
- Application : Sodium saccharin and its derivatives have been explored as catalysts in organic synthesis.
- Case Study : A review article reported that sodium saccharin derivatives serve as effective catalysts for various organic transformations, promoting greener chemical processes . This application underscores the versatility of sodium saccharin beyond its traditional use as a sweetener.
Health Research
Research into the health implications of sodium saccharin has yielded mixed results, particularly concerning its long-term consumption.
Obesity and Metabolic Effects
- Application : Investigated for its potential role in obesity management.
- Case Study : A study found that chronic consumption of sodium saccharin led to weight gain in rats, alongside increased serum glucose levels . These findings raise questions about the long-term metabolic effects of artificial sweeteners on human health.
Carcinogenicity Studies
- Application : Evaluated for potential carcinogenic effects.
- Case Study : Historical studies indicated an increased incidence of bladder tumors in male rats exposed to high doses of sodium saccharin. However, these findings were not replicated in female rats or other species, leading to ongoing debates about its safety profile . Regulatory bodies have established acceptable daily intake levels based on these studies.
Regulatory Perspectives
Regulatory agencies have established guidelines for the safe use of sodium saccharin based on extensive research.
Acceptable Daily Intake (ADI)
- The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set an ADI for sodium saccharin at 5 mg/kg body weight per day based on toxicological assessments . This guideline reflects a consensus on its safety when consumed within recommended limits.
Summary Table of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Food Industry | Sweetening agent | Enhances flavor without calories |
Animal Nutrition | Feed additive | Improves palatability; safe at low concentrations |
Pharmaceuticals | Drug delivery systems | Enhances bioavailability; effective catalyst |
Health Research | Metabolic studies | Linked to weight gain; mixed carcinogenic findings |
Regulatory Guidelines | ADI established by JECFA | 5 mg/kg body weight per day considered safe |
作用機序
Saccharin sodium exerts its effects primarily by interacting with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, which are responsible for detecting sweetness. Additionally, this compound has been found to inhibit various carbonic anhydrase enzymes, including carbonic anhydrase 1, 2, 3, 9, and 12 . This inhibition can affect various physiological processes, although the exact implications are still under investigation.
類似化合物との比較
Similar Compounds
Aspartame: Another artificial sweetener that is approximately 200 times sweeter than sucrose.
Sucralose: A chlorinated derivative of sucrose that is about 600 times sweeter than sucrose.
Acesulfame Potassium: An artificial sweetener that is about 200 times sweeter than sucrose.
Uniqueness of Saccharin Sodium
This compound is unique due to its high sweetness intensity and stability under various conditions, including high temperatures and a wide pH range . It does not contribute to caloric intake and is not metabolized by the body, making it an ideal sweetener for individuals with diabetes or those looking to reduce their sugar intake .
特性
Key on ui mechanism of action |
...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. |
---|---|
CAS番号 |
128-44-9 |
分子式 |
C7H5NNaO3S+ |
分子量 |
206.18 g/mol |
IUPAC名 |
sodium;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |
InChIキー |
WINXNKPZLFISPD-UHFFFAOYSA-N |
不純物 |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |
異性体SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |
外観 |
Solid powder |
沸点 |
Sublimes (NTP, 1992) Sublimes |
Color/Form |
Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |
密度 |
0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |
melting_point |
greater than 572 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
128-44-9 82385-42-0 |
物理的記述 |
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
蒸気圧 |
0.00000064 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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